molecular formula C19H15NO B068693 7-Hydroxymethyl-10-methylbenz(c)acridine CAS No. 160543-06-6

7-Hydroxymethyl-10-methylbenz(c)acridine

Katalognummer B068693
CAS-Nummer: 160543-06-6
Molekulargewicht: 273.3 g/mol
InChI-Schlüssel: KQJATOLRXGASOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxymethyl-10-methylbenz(c)acridine, commonly referred to as C-1311, is a synthetic molecule that has gained significant attention in scientific research due to its potential therapeutic applications. C-1311 belongs to the family of benzacridine compounds, which have been extensively studied for their anti-cancer properties.

Wirkmechanismus

The mechanism of action of C-1311 involves the inhibition of topoisomerase II, an enzyme that is essential for DNA replication and repair. C-1311 binds to the DNA-topoisomerase II complex, leading to the formation of a stable ternary complex that prevents the enzyme from completing its catalytic cycle. This results in DNA damage and ultimately leads to cell death.

Biochemische Und Physiologische Effekte

C-1311 has been shown to induce DNA damage, activate caspase-3 (an enzyme involved in apoptosis), and inhibit cell proliferation in cancer cells. In addition, C-1311 has been shown to have minimal toxicity in normal cells, suggesting that it may have a favorable safety profile for clinical use.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of C-1311 is its potency against a wide range of cancer cell lines. Moreover, C-1311 has demonstrated synergistic effects with other chemotherapeutic agents, which may enhance its efficacy. However, one limitation of C-1311 is its relatively low solubility in water, which may affect its bioavailability and limit its clinical use.

Zukünftige Richtungen

Future research on C-1311 should focus on optimizing its synthesis method to improve its yield and purity. Moreover, further preclinical studies are needed to evaluate its efficacy and safety in animal models. In addition, clinical trials are needed to evaluate its potential as a combination therapy for cancer treatment. Finally, the development of novel formulations or delivery methods may improve its bioavailability and enhance its therapeutic potential.
Conclusion:
In conclusion, C-1311 is a synthetic molecule that has shown promising results as a potential anti-cancer agent. Its mechanism of action involves the inhibition of topoisomerase II, leading to DNA damage and cell death. C-1311 has demonstrated minimal toxicity in normal cells and has shown synergistic effects with other chemotherapeutic agents. However, its low solubility in water may limit its clinical use. Further research is needed to optimize its synthesis method, evaluate its efficacy and safety in animal models, and develop novel formulations or delivery methods.

Synthesemethoden

The synthesis of C-1311 involves a multi-step process that includes the condensation of 10-methylacridone with formaldehyde, followed by the cyclization of the resulting intermediate with aniline. The final product is obtained after purification through column chromatography. The purity and yield of C-1311 can be improved by optimizing the reaction conditions and purification methods.

Wissenschaftliche Forschungsanwendungen

C-1311 has shown promising results in preclinical studies as a potential anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast, lung, and colon cancer cells. Moreover, C-1311 has demonstrated synergistic effects with other chemotherapeutic agents, such as doxorubicin and cisplatin. These findings suggest that C-1311 may have potential as a combination therapy for cancer treatment.

Eigenschaften

CAS-Nummer

160543-06-6

Produktname

7-Hydroxymethyl-10-methylbenz(c)acridine

Molekularformel

C19H15NO

Molekulargewicht

273.3 g/mol

IUPAC-Name

(10-methylbenzo[c]acridin-7-yl)methanol

InChI

InChI=1S/C19H15NO/c1-12-6-8-15-17(11-21)16-9-7-13-4-2-3-5-14(13)19(16)20-18(15)10-12/h2-10,21H,11H2,1H3

InChI-Schlüssel

KQJATOLRXGASOI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO

Kanonische SMILES

CC1=CC2=C(C=C1)C(=C3C=CC4=CC=CC=C4C3=N2)CO

Andere CAS-Nummern

160543-06-6

Synonyme

7-HYDROXYMETHYL-10-METHYLBENZ[C]ACRIDINE

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.